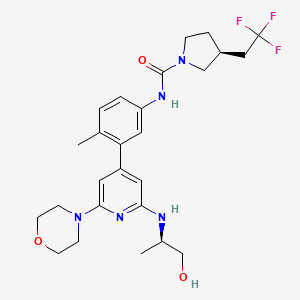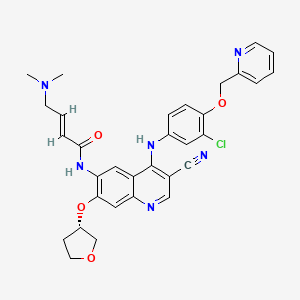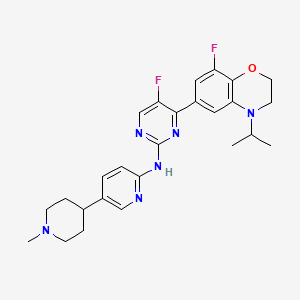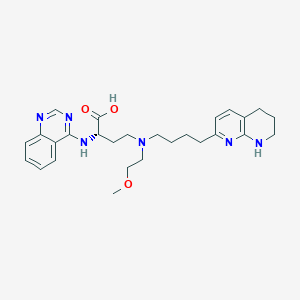
Bexotegrast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bexotegrast, also known as PLN-74809, is an oral, small molecule that acts as a dual-selective inhibitor of the integrins alpha v beta 6 and alpha v beta 1. It is primarily being developed for the treatment of idiopathic pulmonary fibrosis (IPF) and primary sclerosing cholangitis (PSC). These integrins are expressed at very low levels in normal tissues but are upregulated in the pulmonary tissues of IPF patients, contributing to fibrosis by activating transforming growth factor-beta (TGF-β) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bexotegrast involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired molecular structure.
Industrial Production Methods: Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Bexotegrast undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Bexotegrast has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of integrins and their role in fibrosis.
Biology: Investigated for its effects on cellular signaling pathways and gene expression in fibrotic tissues.
Medicine: Being developed as a therapeutic agent for the treatment of fibrotic diseases such as IPF and PSC. .
Industry: Potential applications in the development of anti-fibrotic therapies and as a tool for studying integrin biology.
Mechanism of Action
Bexotegrast exerts its effects by blocking the activity of the integrins alpha v beta 6 and alpha v beta 1. These integrins are involved in the activation of TGF-β, a key regulator of fibrosis. By inhibiting these integrins, this compound prevents the activation of TGF-β, thereby reducing collagen production and fibrosis in affected tissues. This mechanism of action targets specific cell types involved in fibrogenesis, leading to a reduction in fibrotic signaling pathways .
Comparison with Similar Compounds
Nintedanib: Another anti-fibrotic agent used in the treatment of IPF. It inhibits multiple tyrosine kinases involved in fibrotic signaling.
Pirfenidone: An anti-fibrotic and anti-inflammatory agent used in IPF treatment. It reduces fibroblast proliferation and collagen synthesis.
Comparison: Bexotegrast is unique in its dual-selective inhibition of integrins alpha v beta 6 and alpha v beta 1, which are specifically upregulated in fibrotic tissues. This targeted approach may offer advantages over other treatments by reducing off-target effects and improving efficacy in fibrotic diseases .
Properties
CAS No. |
2376257-44-0 |
|---|---|
Molecular Formula |
C27H36N6O3 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
(2S)-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]-2-(quinazolin-4-ylamino)butanoic acid |
InChI |
InChI=1S/C27H36N6O3/c1-36-18-17-33(15-5-4-8-21-12-11-20-7-6-14-28-25(20)31-21)16-13-24(27(34)35)32-26-22-9-2-3-10-23(22)29-19-30-26/h2-3,9-12,19,24H,4-8,13-18H2,1H3,(H,28,31)(H,34,35)(H,29,30,32)/t24-/m0/s1 |
InChI Key |
CWOFQJBATWQSHL-DEOSSOPVSA-N |
Isomeric SMILES |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CC[C@@H](C(=O)O)NC3=NC=NC4=CC=CC=C43 |
Canonical SMILES |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)O)NC3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


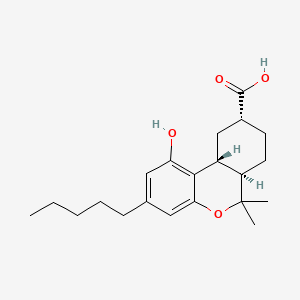
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5R,6S)-2-[2-[4-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyphenyl]-5,7-dihydroxy-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B10830730.png)
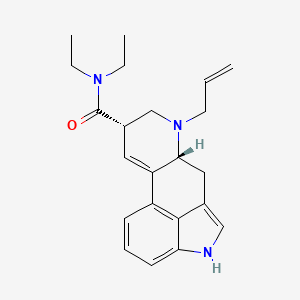
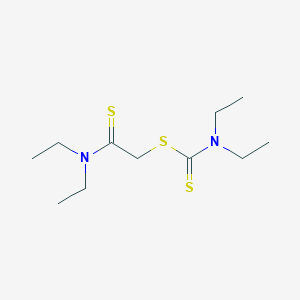


![phenyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B10830759.png)
![(E)-1-(3-((3-(2-(4-Chloro-3-(trifluoromethyl)benzylidene)hydrazine-1-carbonyl)-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)-20-(2-methoxyethyl)-2,5,8,11,14,17-hexaoxa-20-azadocosan-22-oic acid](/img/structure/B10830767.png)
![(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile](/img/structure/B10830776.png)
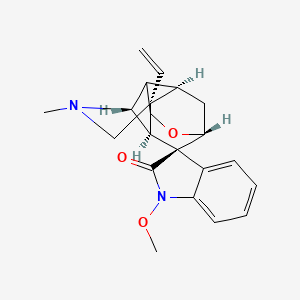
![(5R)-4-[(1S,6R)-5-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]-2,5-diazabicyclo[4.1.0]heptan-2-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B10830791.png)
